molecular formula C2H5NS B8231453 N-methylmethanimidothioic acid

N-methylmethanimidothioic acid

Katalognummer: B8231453
Molekulargewicht: 75.14 g/mol
InChI-Schlüssel: YGQNFDNQDVKVAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Methylmethanimidothioic acid is a thiourea derivative characterized by a methanimidothioic acid backbone (─C(=S)─NH─CH₃). For instance, Methomyl (methyl N-[(methylcarbamoyl)oxy]ethanimidothioate), a structurally related carbamate insecticide, shares the ethanimidothioic acid core with modifications impacting reactivity and biological activity . Similarly, N-Methyliminodiacetic acid (MIDA) features an iminodiacetic acid framework with a methyl group, serving as a chelating agent in organic synthesis . These analogs highlight the versatility of methyl-substituted iminothioic and iminodiacetic acid derivatives in diverse applications, from agrochemicals to coordination chemistry.

Eigenschaften

IUPAC Name

N-methylmethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQNFDNQDVKVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

DCC is typically prepared using recombinant DNA technology. The gene encoding DCC is cloned into an expression vector, which is then introduced into a suitable host cell line, such as human neuroblastoma cells (IMR-32). The cells are cultured under specific conditions to express the DCC protein, which is then purified using affinity chromatography .

Analyse Chemischer Reaktionen

DCC undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are crucial for its function as a cell adhesion molecule. Common reagents used in these reactions include kinase enzymes for phosphorylation and glycosyltransferases for glycosylation .

Wissenschaftliche Forschungsanwendungen

DCC is extensively studied in the context of cancer research, particularly colorectal cancer. It is involved in cell adhesion and signaling pathways that regulate cell growth and differentiation. DCC expression is often reduced or absent in colorectal carcinomas, making it a potential biomarker for cancer diagnosis and prognosis . Additionally, DCC is studied for its role in neural development and axon guidance .

Wirkmechanismus

DCC functions as a receptor for netrin-1, a guidance cue that directs axon growth during neural development. Upon binding to netrin-1, DCC activates intracellular signaling pathways that regulate cytoskeletal dynamics and cell adhesion. This interaction is crucial for proper neural network formation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-methylmethanimidothioic acid with key analogs based on molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
N-Methylmethanimidothioic acid* C₃H₇NOS 105.16 (theoretical) ─C(=S)─NH─CH₃ Research intermediate (inferred) -
Methomyl C₅H₁₀N₂O₂S 162.21 ─C(=S)─N─O─CO─NHCH₃ Insecticide, acetylcholinesterase inhibitor
N-Methyliminodiacetic acid (MIDA) C₅H₉NO₄ 147.13 ─N(CH₃)(CH₂COOH)₂ Chelating agent, boron reagent
N-Methyl-MDAI (hydrochloride) C₁₁H₁₃NO₂·HCl 227.7 Indole core with methylamino groups Psychoactive research compound
Ranitidine diamine hemifumarate C₁₃H₂₃N₃O₄S 317.41 Furan, thioethylamine, dimethylamino Pharmaceutical impurity standard

*Theoretical values for N-methylmethanimidothioic acid are inferred from analogs.

Physicochemical Properties

  • Methomyl : Boiling point (calculated): 548.98 K; Thermal stability: Decomposes above 200°C .
  • MIDA : Water-soluble crystalline solid; pKa values: ~2.1 (carboxylic acid), ~4.5 (secondary amine) .
  • N-Methyl-MDAI : Melting point >250°C (hydrochloride salt); stable at -20°C for ≥5 years .

Q & A

Q. How can researchers resolve contradictions in reported reactivity data for N-methylmethanimidothioic acid in nucleophilic substitution reactions?

  • Methodological Answer : Systematic replication studies are critical. Control variables such as solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading. Use kinetic isotope effects (KIEs) or computational density functional theory (DFT) modeling to probe transition states. Publish raw datasets and statistical confidence intervals (e.g., 95% CI) to enable meta-analyses .

Q. What computational strategies are effective for predicting the tautomeric behavior of N-methylmethanimidothioic acid in solution?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to model solvent effects. Validate with experimental data from variable-temperature NMR or infrared (IR) spectroscopy. Compare calculated Gibbs free energy differences between tautomers with observed population ratios. Open-source software (e.g., Gaussian, ORCA) should be used with transparency in input parameters .

Q. How should experimentalists design studies to investigate the catalytic role of N-methylmethanimidothioic acid in organometallic reactions?

  • Methodological Answer : Use a factorial design to test variables:
  • Catalyst loading (e.g., 1–10 mol%).
  • Ligand effects (e.g., phosphines vs. N-heterocyclic carbenes).
  • Substrate scope (electron-rich vs. electron-deficient aryl halides).
    Monitor turnover frequency (TOF) via in situ techniques like ReactIR or stopped-flow spectroscopy. Include negative controls (e.g., reactions without catalyst) to confirm mechanistic pathways .

Q. What statistical approaches are suitable for analyzing discrepancies in reported biological activity data for derivatives of N-methylmethanimidothioic acid?

  • Methodological Answer : Apply mixed-effects models to account for inter-laboratory variability. Use meta-regression to identify covariates (e.g., cell line differences, assay protocols). Publicly share raw dose-response curves and IC₅₀ values in repositories like Zenodo. Collaborative multi-center studies enhance data robustness .

Data Reporting and Reproducibility

Q. What guidelines ensure reproducible synthesis and characterization of N-methylmethanimidothioic acid in publications?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards:
  • Provide detailed synthetic procedures, including exact masses of reagents and spectral data (δ in ppm, coupling constants in Hz).
  • Deposit raw NMR/MS spectra in supplementary information.
  • For novel compounds, include X-ray crystallography data or high-resolution MS .

Q. How can researchers validate predictive models for N-methylmethanimidothioic acid’s physicochemical properties?

  • Methodological Answer : Use external validation datasets not included in model training. Compare predicted vs. experimental logP, solubility, and pKa values. Report root-mean-square error (RMSE) and coefficient of determination (R²). Transparency in code (e.g., GitHub repositories) is mandatory .

Ethical and Collaborative Considerations

Q. What ethical practices are critical when collaborating on N-methylmethanimidothioic acid research?

  • Methodological Answer : Clearly define authorship contributions per CRediT taxonomy. Disclose funding sources and potential conflicts of interest. Share materials via public repositories (e.g., Addgene for plasmids). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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